molecular formula C5H10ClN3 B3113650 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride CAS No. 1965309-70-9

1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride

Cat. No.: B3113650
CAS No.: 1965309-70-9
M. Wt: 147.60 g/mol
InChI Key: JXSHTWCFEGBMGH-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C5H11Cl2N3 and a molecular weight of 184.07 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

1-(1H-Imidazol-4-yl)ethanamine dihydrochloride, also known as Histamine dihydrochloride , is a compound that primarily targets histamine receptors in the body. Histamine is an organic nitrogenous compound involved in local immune responses and acts as a neurotransmitter in the brain, spinal cord, and uterus .

Mode of Action

Histamine dihydrochloride interacts with its targets, the histamine receptors, by binding to them and activating them. This activation leads to various physiological responses depending on the type of histamine receptor that is activated .

Biochemical Pathways

The activation of histamine receptors triggers several biochemical pathways. These pathways are involved in a variety of physiological processes, including the regulation of gastric acid secretion, smooth muscle contraction, vasodilation, and the modulation of the immune response .

Pharmacokinetics

It is known that the compound is rapidly metabolized and excreted, which can affect its bioavailability .

Result of Action

The activation of histamine receptors by Histamine dihydrochloride can lead to a variety of molecular and cellular effects. These effects can include increased gastric acid secretion, smooth muscle contraction, vasodilation, and modulation of the immune response .

Action Environment

The action, efficacy, and stability of Histamine dihydrochloride can be influenced by various environmental factors. For example, the compound’s action can be affected by the pH of the environment, as well as by the presence of other substances that can interact with histamine receptors .

Preparation Methods

The synthesis of 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of imidazole derivatives with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds.

Properties

CAS No.

1965309-70-9

Molecular Formula

C5H10ClN3

Molecular Weight

147.60 g/mol

IUPAC Name

1-(1H-imidazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H9N3.ClH/c1-4(6)5-2-7-3-8-5;/h2-4H,6H2,1H3,(H,7,8);1H

InChI Key

JXSHTWCFEGBMGH-UHFFFAOYSA-N

SMILES

CC(C1=CN=CN1)N.Cl.Cl

Canonical SMILES

CC(C1=CN=CN1)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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